Cas no 1946817-57-7 (1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride)

1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride
- 1H-Pyrazole-4-sulfonyl chloride, 1-ethyl-5-iodo-
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- MDL: MFCD30377766
- Inchi: 1S/C5H6ClIN2O2S/c1-2-9-5(7)4(3-8-9)12(6,10)11/h3H,2H2,1H3
- InChI Key: LPDXJLVMBFUGBP-UHFFFAOYSA-N
- SMILES: N1(CC)C(I)=C(S(Cl)(=O)=O)C=N1
1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26553365-0.5g |
1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride |
1946817-57-7 | 0.5g |
$671.0 | 2023-09-14 | ||
Enamine | EN300-26553365-10.0g |
1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride |
1946817-57-7 | 10g |
$3007.0 | 2023-06-02 | ||
Enamine | EN300-26553365-0.25g |
1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride |
1946817-57-7 | 0.25g |
$642.0 | 2023-09-14 | ||
Enamine | EN300-26553365-1g |
1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride |
1946817-57-7 | 1g |
$699.0 | 2023-09-14 | ||
Enamine | EN300-26553365-5g |
1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride |
1946817-57-7 | 5g |
$2028.0 | 2023-09-14 | ||
Enamine | EN300-26553365-0.05g |
1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride |
1946817-57-7 | 0.05g |
$587.0 | 2023-09-14 | ||
Enamine | EN300-26553365-10g |
1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride |
1946817-57-7 | 10g |
$3007.0 | 2023-09-14 | ||
Enamine | EN300-26553365-2.5g |
1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride |
1946817-57-7 | 2.5g |
$1370.0 | 2023-09-14 | ||
Enamine | EN300-26553365-0.1g |
1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride |
1946817-57-7 | 0.1g |
$615.0 | 2023-09-14 | ||
Enamine | EN300-26553365-1.0g |
1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride |
1946817-57-7 | 1g |
$699.0 | 2023-06-02 |
1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride Related Literature
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
Additional information on 1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride
1-Ethyl-5-Iodo-1H-Pyrazole-4-Sulfonyl Chloride (CAS No. 1946817-57-7)
1-Ethyl-5-Iodo-1H-Pyrazole-4-Sulfonyl Chloride (CAS No. 1946817-57-7) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound, characterized by its pyrazole ring, sulfonyl chloride group, and iodo substituent, has garnered attention due to its unique chemical properties and potential for use in drug development and advanced material synthesis.
The molecular structure of 1-Ethyl-5-Iodo-1H-Pyrazole-4-Sulfonyl Chloride is notable for its pyrazole core, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the sulfonyl chloride group at the 4-position of the pyrazole ring imparts strong electrophilic character, making it highly reactive in various organic transformations. Additionally, the iodo substituent at the 5-position introduces electronic effects that can influence reactivity and selectivity in chemical reactions.
Recent studies have highlighted the utility of this compound as an intermediate in the synthesis of bioactive molecules. For instance, researchers have employed 1-Ethyl-5-Iodo-1H-Pyrazole-4-Sulfonyl Chloride in the construction of heterocyclic frameworks that exhibit potent antimicrobial activity and anticancer properties. The ability to functionalize the pyrazole ring with diverse substituents has further expanded its utility in drug design.
In terms of synthesis, this compound can be prepared via a variety of routes, including nucleophilic aromatic substitution and coupling reactions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been particularly effective in constructing the pyrazole-based framework. These methods not only ensure high yields but also enable precise control over the substitution pattern on the aromatic ring.
One of the most promising applications of 1-Ethyl-5-Iodo-1H-Pyrazole-4-Sulfonyl Chloride lies in its role as a precursor for sulfonamide derivatives. Sulfonamides are widely used in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. By leveraging the reactivity of the sulfonyl chloride group, chemists can readily convert this compound into sulfonamides with tailored pharmacokinetic profiles.
Furthermore, recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound. For example, researchers have explored the use of microwave-assisted synthesis and catalytic systems to reduce reaction times and minimize waste generation. These innovations align with growing industry demands for environmentally friendly chemical processes.
The unique combination of structural features in 1-Ethyl-5-Iodo-1H-Pyrazole-4-Sulfonyl Chloride makes it an invaluable tool in modern organic synthesis. Its versatility as both a building block and a reactive intermediate positions it at the forefront of contemporary research efforts aimed at discovering novel therapeutic agents and advanced materials.
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